



# Preclinical Insights into NEX-22A: A Long-Acting Liraglutide Formulation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TC-N 22A  |           |
| Cat. No.:            | B15619476 | Get Quote |

Initial investigations into "**TC-N 22A**" suggest a likely reference to NEX-22A, a prolonged-release formulation of the GLP-1 receptor agonist liraglutide. Developed by the Swedish pharmaceutical company Nanexa AB, NEX-22A is engineered to provide a sustained therapeutic effect, aiming for a once-a-month administration schedule for the treatment of type 2 diabetes. This report details the available information on the dosage and administration of NEX-22A in preclinical animal studies, based on publicly accessible data.

While specific quantitative data from these studies are limited in public disclosures, the available information confirms the successful completion of preclinical evaluations in rodent and non-rodent models, paving the way for clinical trials in humans.

## **Summary of Preclinical Studies**

Preclinical research on NEX-22A has focused on evaluating its pharmacokinetic profile and confirming its long-acting release mechanism. The primary goal of these studies was to demonstrate that the formulation could maintain therapeutic levels of liraglutide over an extended period.



| Animal Model | Study Duration | Key Findings                                                                                                                                 |
|--------------|----------------|----------------------------------------------------------------------------------------------------------------------------------------------|
| Rat          | One month      | Confirmed a controlled and prolonged release of liraglutide.[1][2]                                                                           |
| Minipig      | 28 days        | Demonstrated a sustained release profile consistent with the findings in rats, supporting the potential for a oncemonthly dosing regimen.[1] |

# **Experimental Protocols**

Detailed experimental protocols for the preclinical studies of NEX-22A are not publicly available. However, based on standard practices for such investigations, a general methodology for a preclinical pharmacokinetic study of a long-acting injectable in rats is outlined below.

# General Protocol: Single-Dose Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a single subcutaneous dose of a test compound.

Animals: Male/Female Sprague-Dawley or Wistar rats, typically 8-10 weeks old. Animals are acclimatized for at least one week before the study.

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and have access to standard chow and water ad libitum.

#### Dosing:

- Animals are randomly assigned to treatment groups.
- The test compound is formulated in a suitable vehicle for subcutaneous injection.



 A single dose of the test compound is administered subcutaneously at a specific site (e.g., the dorsal scapular region). The dose volume is typically kept low to minimize discomfort.

#### **Blood Sampling:**

- Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points. For a long-acting formulation, these time points might include: pre-dose, 1, 4, 8, 24, 48, 72, 96, 168, 336, 504, and 672 hours post-dose.
- Blood is collected via a suitable method, such as tail vein or saphenous vein puncture, into tubes containing an appropriate anticoagulant (e.g., EDTA).
- Plasma is separated by centrifugation and stored at -80°C until analysis.

#### Bioanalysis:

 Plasma concentrations of the analyte are determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

#### Pharmacokinetic Analysis:

- Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. Key parameters include:
  - Cmax (Maximum plasma concentration)
  - Tmax (Time to reach Cmax)
  - AUC (Area under the plasma concentration-time curve)
  - t½ (Terminal half-life)

# Visualizations Experimental Workflow for a Preclinical Pharmacokinetic Study





Click to download full resolution via product page

Caption: A generalized workflow for a preclinical pharmacokinetic study.



## **Conceptual Diagram of a Long-Acting Injectable**



Click to download full resolution via product page

Caption: The mechanism of a long-acting subcutaneous injectable formulation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Nanexa AB Nanexa confirms continued positive results from a new preclinical study of NEX-22 [nanexa.com]
- 2. Nanexa AB All Press releases [nanexa.com]
- To cite this document: BenchChem. [Preclinical Insights into NEX-22A: A Long-Acting Liraglutide Formulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619476#tc-n-22a-dosage-and-administration-in-animal-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com